molecular formula C3H3O4- B1603544 2-Methoxy-2-oxoacetic acid CAS No. 600-23-7

2-Methoxy-2-oxoacetic acid

Cat. No. B1603544
CAS RN: 600-23-7
M. Wt: 103.05 g/mol
InChI Key: CPKISUMKCULUNR-UHFFFAOYSA-M
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Description

2-Methoxy-2-oxoacetic acid is a chemical compound with the formula C3H4O4 and a molecular weight of 104.06 . It is used for research purposes .


Physical And Chemical Properties Analysis

2-Methoxy-2-oxoacetic acid is stored in a sealed, dry environment, preferably in a freezer under -20°C . The boiling point is not specified .

Scientific Research Applications

Catalytic Applications

2-Methoxy-2-oxoacetic acid and its derivatives have been explored in various catalytic processes. For instance, a study by Bolm et al. (2002) demonstrated the use of rhodium-catalyzed oxygen transfer to generate benzyl 2-silyl-2-oxoacetates. This process led to the formation of chiral alpha-silyl-substituted alpha-hydroxyacetic acids, which were used as chiral ligands in asymmetric aldol-type reactions (Bolm, Kasyan, Heider, Saladin, Drauz, Günther, & Wagner, 2002).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. For example, Burrell et al. (2009) described the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from 2-methoxy-2-oxoacetate, which is a useful reagent for labeling various organic compounds (Burrell, Easter, Bonacorsi, & Balasubramanian, 2009).

Drug Synthesis

In the realm of pharmaceuticals, 2-methoxy-2-oxoacetic acid derivatives have been synthesized and investigated for their potential applications. Pan et al. (2013) described an efficient synthesis route for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a process that could have implications in drug development (Pan, Lu, Li, Zhang, Yu, & Liu, 2013).

Chemical Research

The compound is also used in chemical research for understanding reaction mechanisms and synthesis processes. Liu et al. (2009) explored the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid using 2-oxoacetic acid, providing insights into novel reactions and charge distribution computations (Liu, Wang, Xu, Zhao, Tang, Cheng, & Zhou, 2009).

Recent Research on 2-Methoxy-2-oxoacetic Acid and Related Compounds

Conformational Landscape and Intramolecular Dynamics

A recent study by Singh et al. (2022) explored the conformational landscape of alpha-methoxy phenylacetic acid, a derivative of 2-methoxy-2-oxoacetic acid. Using rotational spectroscopy, they identified multiple conformers and analyzed their internal rotation and non-covalent interactions. This study provides insight into the structural and dynamic properties of such compounds (Singh, Pinacho, Obenchain, Quesada‐Moreno, & Schnell, 2022).

Biological Applications

Fueyo-González et al. (2022) investigated a small molecule (8-methoxy-2-oxo-1,2,4,5-tetrahydrocyclopenta[de]quinoline-3-carboxylic acid) as a glutathione sensor for immune cells. This study highlights the potential of derivatives of 2-methoxy-2-oxoacetic acid in biological and medical research, particularly in monitoring intracellular changes in immune cells (Fueyo-González, Espinar-Barranco, Herranz, Alkorta, Crovetto, Fribourg, Paredes, Orte, & González-Vera, 2022).

Anticancer and Antioxidant Activities

Parthiban et al. (2021) isolated 2-methoxy mucic acid from Rhizophora apiculata and evaluated its anticancer and antioxidant activities. Their findings suggest significant potential in cancer treatment and oxidative stress management (Parthiban, Sachithanandam, Lalitha, Muthukumaran, Misra, Jain, Sridhar, Mageswaran, Purvaja, & Ramesh, 2021).

Photocaging and Chemical Properties

Shigemoto et al. (2021) studied zinc photocages constructed using methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which have applications in biological research. Their work demonstrates the potential of these derivatives in facilitating controlled biological processes (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).

Lignin-Derived Complexes for Oxidation Reactions

Champ et al. (2021) synthesized a lignin-derived ligand from 2-methoxy-4-propylphenol and explored its use in catalyzing oxidation reactions. This study highlights the environmental applications of derivatives of 2-methoxy-2-oxoacetic acid in water treatment and catalysis (Champ, Jang, Lee, Wu, Reynolds, & Abu‐Omar, 2021).

properties

IUPAC Name

2-methoxy-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKISUMKCULUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870608
Record name Methoxy(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-oxoacetic acid

CAS RN

600-23-7
Record name methyl hydrogen oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Methyl ethanedioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SA2XQY8YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Sun, X Chen, L Liu, F Xu, X Zhang - Science of The Total Environment, 2021 - Elsevier
… The final products are methyl glyoxylate (P2B-8), 2-methoxy-2-oxoacetic acid (P2B-10), 2-allylmalealdehyde (P2B-11) and several other carbonyl or carboxyl compounds (P2B-7, P2B-9 …
Number of citations: 8 www.sciencedirect.com
S Maddila, EO Oseghe… - Journal of Chemical …, 2016 - Wiley Online Library
… at the methoxy position forms a stable intermediate, 2-methoxy-2-oxoacetic acid (via oxidation). The further oxidation of 2-methoxy-2-oxoacetic acid by ·OH leads to oxygenated aliphatic …
Number of citations: 28 onlinelibrary.wiley.com
J Sun, D Han, DE Shallcross, H Cao, B Wei… - Chemical Engineering …, 2021 - Elsevier
… glyoxylate (P4) and 2-methoxy-2-oxoacetic acid (P5) was formed. Our predicted product of ozonolysis of syringol is also provided with —COOH (2-methoxy-2-oxoacetic acid (P5)), which …
Number of citations: 13 www.sciencedirect.com
S Peng, J Liu, ZQ Jiang, L Yuan, XW Liu… - International Journal of …, 2023 - mdpi.com
… First, a radical anion SO 4 −• generates via the decomposition of (NH 4 ) 2 S 2 O 8 in DMSO; meanwhile, SO 4 −• captures a hydrogen atom from 2-methoxy-2-oxoacetic acid (2a) to form …
Number of citations: 7 www.mdpi.com
M Tao, J Qian, Z Chen, LK An… - The Journal of Organic …, 2023 - ACS Publications
… General procedure A was followed using 2-methoxy-2-oxoacetic acid (21 mg, 0.2 mmol) and tert-butyl (S)-2-isothiocyanato-3-phenylpropanoate (79 mg, 0.3 mmol). The crude mixture …
Number of citations: 4 pubs.acs.org

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